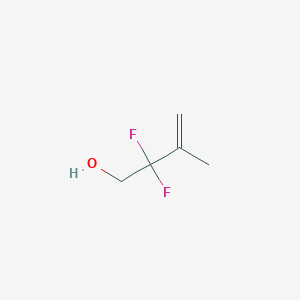

![molecular formula C21H31N3O5S2 B2631883 1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine CAS No. 956978-01-1](/img/structure/B2631883.png)

1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

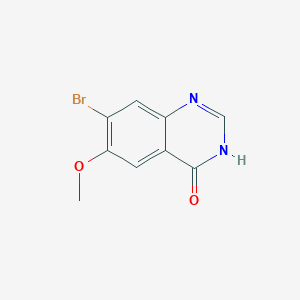

The molecular structure of this compound is quite complex, with several functional groups present. These include a piperidine ring, a pyrazole ring, and two sulfonyl groups . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures are known to participate in a variety of chemical reactions. These can include electrophilic aromatic substitution, nucleophilic substitution, and various types of redox reactions .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 615.9±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . It also has a molar refractivity of 112.0±0.5 cm3, a polar surface area of 106 Å2, and a molar volume of 315.3±7.0 cm3 .Applications De Recherche Scientifique

Antibacterial Activity

Pyrazolines have garnered attention for their antibacterial potential. Reports suggest that derivatives like our compound may exhibit antibacterial effects against various pathogens. For instance, studies have explored their impact on Gram-positive and Gram-negative bacteria, potentially providing a new avenue for drug development .

Antifungal Properties

The compound’s structure hints at antifungal activity. Investigations into its effects on fungal strains could reveal novel mechanisms of action and potential therapeutic applications. Researchers have previously identified pyrazolines as promising antifungal agents .

Antiparasitic Applications

Given the heterocyclic nature of pyrazolines, they might also exhibit antiparasitic properties. Investigating their impact on protozoan parasites or helminths could lead to valuable insights for combating neglected tropical diseases .

Anti-Inflammatory Potential

Pyrazolines have been associated with anti-inflammatory effects. By modulating inflammatory pathways, compounds like ours could contribute to managing inflammatory conditions or preventing their progression .

Antioxidant Activity

Oxidative stress plays a crucial role in various diseases. Pyrazolines, including our compound, may act as antioxidants by scavenging free radicals and reducing oxidative damage. Assessing its antioxidant potential could be worthwhile .

Neuroprotective Effects

Considering the compound’s structure, it might influence neuronal function. Investigating its impact on acetylcholinesterase (AchE) activity could shed light on potential neuroprotective properties. AchE inhibition has implications for nervous system health and behavior .

Tumor Suppression

While not directly studied for antitumor effects, pyrazolines have shown promise in related areas. Their ability to modulate cellular pathways and oxidative stress could indirectly impact tumor growth and survival. Further research is needed to explore this aspect .

Propriétés

IUPAC Name |

1-[1-(4-butoxyphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-4-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5S2/c1-5-6-15-29-19-7-9-20(10-8-19)30(25,26)24-18(4)21(17(3)22-24)31(27,28)23-13-11-16(2)12-14-23/h7-10,16H,5-6,11-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZKJKBWGAWPRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCC(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

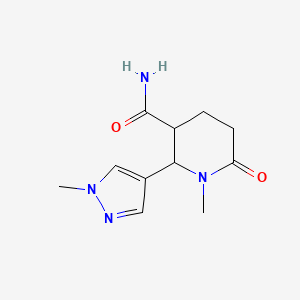

![Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate](/img/structure/B2631800.png)

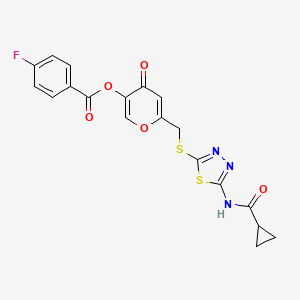

![5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide](/img/structure/B2631802.png)

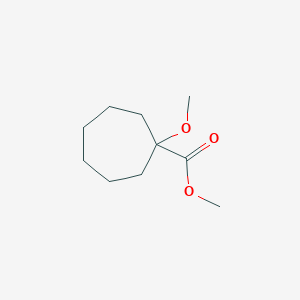

![(1H-benzo[d]imidazol-5-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2631805.png)

![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2631806.png)

![2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2631818.png)

![7-(4-fluorophenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2631819.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2631821.png)

![4,6,7,8-Tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2631823.png)